Cas no 2017171-10-5 (tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate)

Technical Introduction: tert-Butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate is a specialized carbamate derivative featuring a 1,2,3-triazole moiety. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability under various reaction conditions, while the 1-methyl-1,2,3-triazole-4-carbonyl segment offers functional diversity for further derivatization. Its well-defined structure and reactivity make it suitable for coupling reactions, amide formations, and click chemistry applications. The compound is typically handled under controlled conditions to preserve its integrity, ensuring consistent performance in synthetic workflows.
tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate structure
2017171-10-5 structure
Product Name:tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate
CAS No:2017171-10-5
MF:C11H18N4O3
MW:254.285622119904
CID:5861636
PubChem ID:165467984
Update Time:2025-10-30

tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2017171-10-5
    • EN300-797367
    • tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate
    • Inchi: 1S/C11H18N4O3/c1-11(2,3)18-10(17)12-6-5-9(16)8-7-15(4)14-13-8/h7H,5-6H2,1-4H3,(H,12,17)
    • InChI Key: RUINREGWBFKBRR-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C1=CN(C)N=N1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 254.13789045g/mol
  • Monoisotopic Mass: 254.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 86.1Ų

tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate Pricemore >>

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tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate Related Literature

Additional information on tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate

Introduction to tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate (CAS No. 2017171-10-5)

The compound tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate, identified by its CAS number 2017171-10-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly its tert-butyl group and the presence of a 1-methyl-1H-1,2,3-triazol-4-yl moiety, contribute to its unique chemical properties and biological activities.

Recent research in the field of bioorganic chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1,2,3-triazole ring is a prominent structural motif in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In the case of tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate, the incorporation of this ring system into the molecular framework suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

The carbamate functional group is another key feature of this compound, often found in pharmaceuticals due to its versatility in forming hydrogen bonds and its role as a bioisostere for other functional groups. The presence of a 3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl side chain further complicates the molecular structure, potentially influencing both the physical properties and biological activity of the compound. This side chain's unique arrangement may contribute to selective binding interactions with specific enzymes or receptors.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of a bulky tert-butyl group and a triazole-containing side chain creates a scaffold that can be modified further to optimize pharmacokinetic and pharmacodynamic properties. Such modifications are crucial in the development of novel therapeutics, where fine-tuning molecular structure can significantly impact efficacy and safety.

Current research trends in medicinal chemistry emphasize the importance of understanding structure-activity relationships (SAR) to guide the design of new drugs. The chemical characteristics of tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate make it an attractive candidate for further investigation. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the triazole ring via cycloaddition reactions with azides and alkynes has been well-documented as a powerful method for constructing complex heterocycles. The subsequent functionalization with a carbamate group further demonstrates the compound's synthetic accessibility and potential for further derivatization.

In terms of biological activity, preliminary studies suggest that tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropyl]carbamate may exhibit inhibitory effects on certain enzymes relevant to metabolic pathways. The triazole moiety's ability to modulate enzyme conformation could lead to potent inhibition of targets such as kinases or proteases. Additionally, the carbamate group may enhance solubility and bioavailability, making this compound a promising candidate for oral administration.

The pharmaceutical industry has long been interested in heterocyclic compounds due to their diverse biological activities and structural versatility. The presence of both nitrogen-containing rings and functional groups like carbamates provides multiple sites for interaction with biological targets. This dual functionality makes tert-butyl N-[3-(1-methyl-1H-1,2,3-triazol-4-yll)-3 oxoprop yl carbamate (CAS No. 2017171 10 5) particularly interesting for drug development efforts aimed at modulating complex biological processes.

As research progresses, computational methods such as molecular docking and quantum mechanical calculations are being employed to predict how this compound might interact with specific targets at an atomic level. These computational approaches complement experimental work by providing insights into binding affinities and potential side effects before costly synthesis efforts are undertaken.

The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it suitable for use as an intermediate in larger synthetic schemes or as part of more complex drug candidates designed using structure-based drug design principles. The flexibility inherent in its molecular framework allows chemists to explore various modifications while retaining core pharmacological activity.

In conclusion,tert-butyl N-[3-(l methyl l H-l ,2 ,3 -triazol -4 -y l ) - 3 oxoprop yl carbamate (CAS No . 201717l - 10 -5 ) represents an exciting advancement i n pharmaceutical chemistry . Its combination o f key structural elements , including th e tert -but yl group , triaz ol moiety , an d carbamate functi onal gr oups , positions i t as a promi sing candi date f or furthe r stu dies i n drug discove ry . As resear ch contin ues t o unravel th e secrets o f bi oactive mole cules like thi s one , we can expect n ew breakthrou gh s i n th e treat ment o f various hum an disea ses .

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